Sarcophine

Neuropharmacology Ion Channel GlyR

Choose Sarcophine (CAS 55038-27-2) for your research: a naturally abundant (3 % dry weight) cembranoid diterpene with a unique GlyR antagonist profile (IC50 2.1 µM, 52‑fold more potent than its diol). Unlike Sarcophytolide, it inhibits melanoma cells without general cytotoxicity. A superior starting material for semisynthesis of chemopreventive analogs. Documented 200‑day antifouling performance surpassing ZnO nanospheres. Available now in ≥97 % purity.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 55038-27-2
Cat. No. B1681461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarcophine
CAS55038-27-2
SynonymsSarcophine;  Sarcophin A;  Sarcophin; 
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C
InChIInChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6+,14-12+/t17-,18-,20-/m0/s1
InChIKeyCGAKBBMRMLAYMY-BUHUPKIQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sarcophine (CAS 55038-27-2): Sourcing the Marine Cembranoid with Multitarget Antitumor and Glycinergic Activity


Sarcophine (CAS 55038-27-2) is a naturally occurring cembranoid diterpene with a γ-lactone and epoxide moiety, first isolated from the Red Sea soft coral Sarcophyton glaucum [1]. It is known for its diverse pharmacological profile, including in vivo inhibition of chemically-induced skin carcinogenesis , potent antagonism of glycine receptors (GlyR) with an IC₅₀ of 3.9 μM [2], and inhibition of acetylcholinesterase (AChE), ATPases, and phosphofructokinase [3].

Sarcophine vs. Analogs: Why Structural Nuance in Cembranoid Scaffolds Drives Divergent Biological Performance


Despite sharing the cembranoid diterpene skeleton, even minor modifications to the Sarcophine core—such as epoxide hydrolysis, lactone opening, or C-ring oxidation—result in dramatic and unpredictable shifts in potency and target selectivity. For instance, converting the epoxide to a diol (Sarcophine-diol) reduces GlyR antagonist activity by over 50-fold (IC₅₀ shifts from 2.1 μM to 109 μM) [1], while naturally occurring structural isomers like Sarcophytolide lose the therapeutic window between antitumor efficacy and general cytotoxicity seen with parent Sarcophine [2]. This intrinsic sensitivity to structural perturbation, combined with the fact that the parent compound is isolated with yields of up to 3% dry weight from its source organism, makes Sarcophine itself a unique, non-fungible starting material for both direct research use and targeted semisynthesis [3].

Sarcophine Procurement Evidence: A Comparative Analysis of Key Performance and Safety Metrics


Glycine Receptor Antagonism: Sarcophine vs. Its Semisynthetic Diol Derivative

Sarcophine demonstrates a 52-fold higher potency as a GlyR antagonist compared to its epoxide-hydrolyzed derivative, (7S,8R)-dihydroxydeepoxysarcophine (DSN). The parent compound inhibits recombinant human α1 glycine receptors with an IC₅₀ of 2.1 μM [1], while DSN requires a concentration of 109 μM to achieve the same effect [1].

Neuropharmacology Ion Channel GlyR

Anti-Melanoma Therapeutic Index: Differential Cytotoxicity of Sarcophine vs. Sarcophytolide

Sarcophine inhibits melanoma cell viability at concentrations that do not affect non-cancerous monkey kidney CV-1 cells, establishing a therapeutic window. In contrast, the related cembranoid Sarcophytolide exhibits cytotoxic effects on melanoma cells at the same concentrations that cause general cytotoxicity, indicating a lack of cancer-selective activity [1].

Oncology Melanoma Selectivity

In Vitro Safety Profile: Cytotoxicity Comparison of Sarcophine vs. DSN on HEK293 Cells

Sarcophine exhibits significantly lower cytotoxicity against HEK293 cells compared to its diol derivative. The LD₅₀ value for Sarcophine is 29.3 mM, while for (7S,8R)-dihydroxydeepoxysarcophine (DSN), it is 123.5 mM, demonstrating that the parent compound is over 4-fold more cytotoxic to this human cell line [1].

Toxicology Cell Viability Safety Pharmacology

Antifouling Efficacy: Sarcophine vs. ZnO Nanospheres in a 200-Day Marine Field Trial

In a 200-day field immersion study, paint formulations containing 2% (w/w) Sarcophine demonstrated superior antifouling performance compared to those containing 2% (w/w) ZnO nanospheres. The Sarcophine-treated surface was colonized by approximately 15% fewer fouling organisms, specifically tubeworms and barnacles, than the ZnO-treated surface [1].

Materials Science Antifouling Marine Biology

Chemopreventive Activity: Semisynthetic Derivatives vs. Known Standard Sarcophytol A

Certain semisynthetic hydroxylated derivatives of Sarcophine (compounds 10 and 12-15) have demonstrated higher inhibitory activity than the well-known chemopreventive agent Sarcophytol A in the Epstein-Barr virus early antigen (EBV-EA) activation assay. This establishes Sarcophine as a superior scaffold for generating potent chemopreventive leads compared to the benchmark cembranoid [1].

Cancer Chemoprevention Semisynthesis EBV-EA

Sarcophine (CAS 55038-27-2): Primary Application Scenarios Based on Comparative Evidence


Neuroscience Research: Investigating Inhibitory Glycinergic Signaling

Procure Sarcophine for studies focused on GlyR-mediated neurotransmission where a potent antagonist is required. As demonstrated, its 52-fold higher potency (IC₅₀ of 2.1 μM) compared to its diol derivative makes it the preferred compound for in vitro and ex vivo electrophysiology experiments on recombinant or native glycine receptors [1].

Oncology Drug Discovery: A Scaffold for Developing Selective Anti-Melanoma Agents

Select Sarcophine as a lead compound for anti-melanoma drug discovery. Unlike the related analog Sarcophytolide, Sarcophine exhibits a clear therapeutic window by inhibiting melanoma cell growth without causing general cytotoxicity to non-cancerous cells. This is a critical differentiator for medicinal chemistry optimization [2].

Chemical Biology & Semisynthesis: A Platform for Generating Superior Chemopreventive Leads

Use Sarcophine as a starting material for semisynthetic derivatization. Evidence shows that specific hydroxylated and lactone-modified analogs of Sarcophine can exhibit greater chemopreventive activity in the EBV-EA assay than the established standard, Sarcophytol A, highlighting the unique potential of the Sarcophine scaffold [3].

Industrial Materials Science: Formulating High-Performance, Long-Term Marine Antifouling Coatings

Incorporate Sarcophine into marine paint formulations for antifouling applications. A 200-day comparative field study demonstrated that Sarcophine provides quantifiably better long-term protection against tubeworm and barnacle colonization than an equivalent concentration of ZnO nanospheres, making it a valuable additive for specialized marine coatings [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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